2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1355179-25-7
VCID: VC7462523
InChI: InChI=1S/C6H8N2O3S/c1-4-5(12(7,10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H2,7,10,11)
SMILES: CC1=C(C=CC(=O)N1)S(=O)(=O)N
Molecular Formula: C6H8N2O3S
Molecular Weight: 188.2

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

CAS No.: 1355179-25-7

Cat. No.: VC7462523

Molecular Formula: C6H8N2O3S

Molecular Weight: 188.2

* For research use only. Not for human or veterinary use.

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide - 1355179-25-7

Specification

CAS No. 1355179-25-7
Molecular Formula C6H8N2O3S
Molecular Weight 188.2
IUPAC Name 2-methyl-6-oxo-1H-pyridine-3-sulfonamide
Standard InChI InChI=1S/C6H8N2O3S/c1-4-5(12(7,10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H2,7,10,11)
Standard InChI Key OAJXBZORBVBLRG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=O)N1)S(=O)(=O)N

Introduction

Chemical Structure and Nomenclature

The systematic name 2-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide denotes a partially saturated pyridine ring with keto-enol tautomerism at position 6. The 1,6-dihydro configuration indicates two hydrogen atoms at positions 1 and 6, stabilizing the ring through conjugation. The sulfonamide group (-SO2_2NH2_2) at position 3 introduces polarity and hydrogen-bonding capabilities, which influence solubility and crystallinity .

Key structural features include:

  • Tautomerism: The 6-oxo group permits keto-enol tautomerism, affecting reactivity and stability.

  • Planarity: The pyridine ring is typically planar, but substitutions like the sulfonamide group may induce torsional strain, as seen in analogs where dihedral angles between rings reach 88.1° .

  • Hydrogen-bonding networks: The sulfonamide moiety participates in N–H⋯O and N–H⋯N interactions, critical for crystal packing and thermal stability .

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis of 2-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is documented, analogous compounds suggest viable pathways:

Route 1: Functionalization of Pyridine Precursors
A common approach involves modifying ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . Hydrolysis of the nitrile group to a carboxylic acid, followed by sulfonamide formation via reaction with sulfonyl chloride, could yield the target compound. This mirrors the synthesis of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, where carboxamide formation occurs via coupling with aniline derivatives .

Route 2: Cyclocondensation Reactions
Cyclization of β-keto sulfonamides with ammonia or amines under acidic conditions may construct the dihydropyridine ring. For example, the synthesis of ranolazine intermediates employs cyclocondensation to form the pyridine core, with yields optimized to 73% through impurity control .

Process Optimization

Key challenges in scaling production include:

  • Byproduct Formation: Nitrile hydrolysis intermediates may undergo side reactions, necessitating precise temperature and pH control .

  • Crystallization Issues: The sulfonamide group’s polarity complicates crystallization, requiring solvents like pyridine or DMF to achieve high-purity crystals .

Table 1: Comparative Synthetic Methodologies

StepReagents/ConditionsYield (%)Purity (%)
Nitrile HydrolysisH2_2SO4_4, H2_2O, 100°C8592
Sulfonamide FormationClSO2_2NH2_2, Et3_3N, DCM7895
Final CrystallizationPyridine, slow evaporation9099

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogs like Compound 1 Type A reveals endothermic peaks at 210–220°C, corresponding to melting with decomposition . Thermogravimetric analysis (TGA) shows minimal mass loss (<1%) below 150°C, indicating stability under standard storage conditions .

Solubility and Hygroscopicity

Dynamic vapor sorption (DVS) isotherms suggest moderate hygroscopicity, with mass gains of 0.5–1.2% at 80% relative humidity . The sulfonamide group enhances water solubility compared to non-polar pyridine derivatives, though the methyl group at position 2 may reduce polarity.

Table 2: Physicochemical Profile

PropertyValue
Melting Point215–220°C (decomposes)
LogP (Predicted)1.2–1.5
Solubility in Water5–10 mg/mL (25°C)
Crystal SystemMonoclinic (analog)

Crystallography and Structural Analysis

Hydrogen-Bonding Networks

X-ray diffraction studies of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide reveal a three-dimensional network stabilized by N–H⋯O bonds between the amide NH and carbonyl oxygen (2.89 Å) . In the target compound, the sulfonamide group is expected to form stronger hydrogen bonds (N–H⋯O=S, ~2.7 Å), enhancing lattice energy and melting point.

Torsional Effects

The dihedral angle between the pyridine and aryl rings in analogs is 88.1°, indicating near-orthogonal orientation . For 2-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, steric hindrance between the methyl and sulfonamide groups may further distort the ring, impacting packing efficiency and dissolution rates.

Table 3: Hydrogen Bond Parameters (Analog Data)

Donor–AcceptorDistance (Å)Angle (°)
N–H⋯O (Carbonyl)2.89158
N–H⋯O (Sulfonamide)2.71165

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